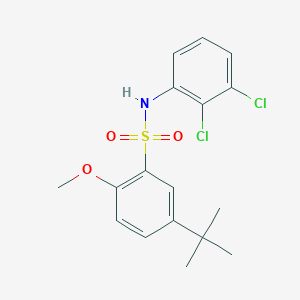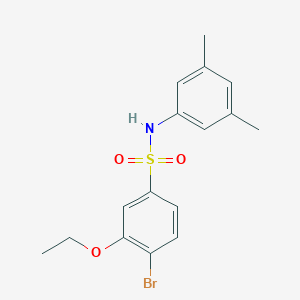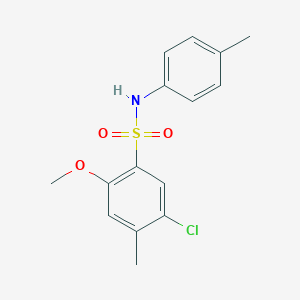
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. In
Wirkmechanismus
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound binds to a specific site on the receptor and prevents the activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. This inhibition of the NMDA receptor leads to a decrease in the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its inhibitory effect on the NMDA receptor, this compound has been shown to have an effect on the release of other neurotransmitters, including dopamine and serotonin. This compound has also been shown to have an effect on the activity of enzymes involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide in lab experiments include its specificity for the NMDA receptor and its potential neuroprotective effects. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are a number of future directions for N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide research. One area of focus is the development of new compounds that are more selective and potent inhibitors of the NMDA receptor. Another area of focus is the development of new methods for the synthesis of this compound and related compounds. Finally, there is a need for further research to determine the safety and efficacy of this compound in animal models and in human clinical trials.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the NMDA receptor and an effect on the release of glutamate. This compound has a number of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are a number of future directions for this compound research, including the development of new compounds and methods for synthesis, and further research to determine its safety and efficacy.
Synthesemethoden
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzylamine in the presence of a base. Other methods include the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzyl alcohol in the presence of a base and the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been shown to have an effect on the release of glutamate, an excitatory neurotransmitter. These effects make this compound a potential candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H23NO3S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-benzyl-3-butan-2-yl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-4-14(2)17-12-16(10-11-18(17)22-3)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |
InChI-Schlüssel |
WXIDTVKPRHLQHZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Kanonische SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)












